7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or ethanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and as an anti-cancer agent.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels in the brain, thereby providing neuroprotection. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,3,4-tetrahydroisoquinoline
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and potential biological activities. This dual substitution pattern is not commonly found in other tetrahydroisoquinoline derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12ClNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
PTADXHYVQLXHNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)Cl |
Origin of Product |
United States |
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